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Executive Summary
Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3

(NK-3) receptor antagonist in late-stage development for the non-hormonal treatment of

moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night

sweats, associated with menopause.[1][2] This technical guide provides an in-depth exploration

of elinzanetant's mechanism of action in thermoregulation, supported by quantitative data from

pivotal clinical trials and detailed methodologies from key preclinical and clinical experiments.

The core of elinzanetant's efficacy lies in its ability to modulate the activity of

Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which become

hypertrophic and hyperactive with the decline of estrogen during menopause, leading to a

disruption of the body's thermoregulatory control.[1][3]

The Neurobiology of Thermoregulation and
Vasomotor Symptoms
The hypothalamus, a critical region of the brain, acts as the body's central thermostat,

maintaining core body temperature within a narrow range. A key player in this regulatory

network is the cluster of KNDy neurons located in the arcuate nucleus of the hypothalamus.[4]

These neurons are sensitive to estrogen levels and play a crucial role in the neuroendocrine

control of reproduction and thermoregulation.
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During menopause, the significant decline in estrogen levels leads to hypertrophy and

hyperactivity of KNDy neurons. This hyperactivity results in an over-secretion of neurokinin B

(NKB), which acts on the NK-3 receptor, and substance P, which acts on the NK-1 receptor.

This dysregulation is believed to spill over into the adjacent thermoregulatory center in the

preoptic area of the hypothalamus, narrowing the thermoneutral zone and triggering

inappropriate heat dissipation responses, such as cutaneous vasodilation (hot flashes) and

sweating (night sweats).

Elinzanetant's Dual Antagonist Mechanism of Action
Elinzanetant addresses the root cause of VMS by simultaneously blocking the NK-1 and NK-3

receptors. This dual antagonism is hypothesized to restore normal activity of the

thermoregulatory pathway.

NK-3 Receptor Antagonism: By blocking the NK-3 receptor, elinzanetant mitigates the

effects of excess NKB released from hyperactive KNDy neurons. This action is believed to

be the primary driver of its efficacy in reducing the frequency and severity of VMS.

NK-1 Receptor Antagonism: The antagonism of the NK-1 receptor by elinzanetant is thought

to provide an additional benefit. Substance P, the primary ligand for the NK-1 receptor, is

also overexpressed in the hypothalamus of postmenopausal women and is involved in

vasodilation and heat-sensing neuro-activity. Blocking this pathway may contribute to the

reduction of VMS and potentially improve sleep disturbances.

The following diagram illustrates the signaling pathway involved in the generation of vasomotor

symptoms and the mechanism of action of elinzanetant.
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Figure 1. Signaling pathway of vasomotor symptoms and elinzanetant's mechanism.

Quantitative Data from Clinical Trials
The efficacy and safety of elinzanetant have been evaluated in a series of Phase III clinical

trials known as the OASIS program. The primary endpoint in these studies was the mean

change in the frequency and severity of moderate to severe VMS from baseline.
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Trial Parameter
Elinzanetant

(120 mg)
Placebo P-value Reference

OASIS 1

Mean change

in VMS

frequency at

Week 4

-3.3 < .001

Mean change

in VMS

frequency at

Week 12

-3.2 < .001

Mean change

in VMS

severity at

Week 4

-0.3 < .001

Mean change

in VMS

severity at

Week 12

-0.4 < .001

OASIS 2

Mean change

in VMS

frequency at

Week 4

-3.0 < .001

Mean change

in VMS

frequency at

Week 12

-3.2 < .001

Mean change

in VMS

severity at

Week 4

-0.2 < .001

Mean change

in VMS

-0.3 < .001
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severity at

Week 12

OASIS 3

Mean

reduction in

daily hot

flashes at

Week 12

5.4 3.5 < .001

Percentage

reduction in

VMS at Week

12

74% 47%

Table 1. Efficacy of Elinzanetant in Reducing Vasomotor Symptoms in Phase III OASIS Trials.

Trial Parameter Observation Reference

OASIS 1 & 2

Responder Rate

(≥50% reduction in

VMS frequency at

Week 12)

71.4% (OASIS 1) and

74.7% (OASIS 2) for

elinzanetant vs.

42.0% and 48.3% for

placebo.

OASIS 3 Onset of Action

Improvements

observed within the

first week of

treatment.

OASIS 3 Durability of Effect

Sustained

improvements over 1

year.

SWITCH-1 (Phase 2b)
Sleep and Quality of

Life

Significant and

clinically meaningful

improvements

observed.

Table 2. Additional Efficacy and Pharmacodynamic Data for Elinzanetant.
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Experimental Protocols
Clinical Trial Methodology: The OASIS Program
The OASIS Phase III trials were pivotal in establishing the efficacy and safety of elinzanetant.
The general methodology is outlined below.

Study Design

Participant Population

Treatment Regimen

Primary Endpoints

Statistical Analysis

Double-blind, Randomized,
Placebo-controlled, Multicenter

Postmenopausal women (40-65 years)
with moderate to severe VMS

Elinzanetant 120 mg once daily (oral)
vs. Matching Placebo

12 weeks (placebo-controlled phase)
followed by active treatment extension

Mean change from baseline in frequency and severity
of moderate to severe VMS at Week 4 and 12

Electronic Hot Flash Daily Diary (HFDD) Mixed Model with Repeated Measures (MMRM)

Click to download full resolution via product page

Figure 2. Workflow of the OASIS Phase III Clinical Trials.

Study Design: The OASIS trials were double-blind, randomized, placebo-controlled,

multicenter studies.
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Participant Population: The studies enrolled postmenopausal women between the ages of 40

and 65 who were experiencing moderate to severe VMS.

Intervention: Participants were randomized to receive either 120 mg of elinzanetant or a

matching placebo orally once daily. The placebo-controlled period typically lasted for 12

weeks, after which all participants received elinzanetant in an active treatment extension

phase.

Data Collection for Primary Endpoints: The primary endpoints of mean change in the

frequency and severity of moderate to severe VMS were measured using an electronic hot

flash daily diary (HFDD). Participants were instructed to record information about their hot

flashes in this diary.

Statistical Analysis: The primary efficacy endpoints were analyzed using a mixed model with

repeated measures (MMRM).

Preclinical Experimental Protocols
Preclinical studies in animal models were crucial for elucidating the mechanism of action of NK

receptor antagonists in thermoregulation.

To understand the role of KNDy neurons, a technique involving their selective ablation is used.

Method: Stereotaxic injections of a saporin-conjugated neurokinin-3 receptor (NK3R) agonist

(e.g., NK3-SAP) are made into the arcuate nucleus of the hypothalamus in animal models,

typically rats. Saporin is a ribosome-inactivating toxin that, when conjugated to an NK3R

agonist, is selectively taken up by and kills NK3R-expressing neurons, such as KNDy

neurons.

Procedure:

Animals are anesthetized and placed in a stereotaxic frame.

A small burr hole is drilled in the skull above the target coordinates for the arcuate

nucleus.

A microinjection cannula is lowered to the precise coordinates.
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A small volume of NK3-SAP is infused.

The cannula is slowly withdrawn, and the incision is closed.

Outcome: This procedure leads to a near-complete loss of KNDy neurons, allowing

researchers to study the physiological consequences, such as changes in thermoregulation

and gonadotropin secretion.

To investigate the direct effects of NK3R activation in specific brain regions, microinfusion of a

selective agonist is performed.

Method: A selective NK3R agonist, such as senktide, is microinfused into the median

preoptic nucleus (MnPO), a key site in the heat-defense pathway.

Procedure:

Animals are surgically implanted with a guide cannula aimed at the MnPO.

After a recovery period, a microinjection cannula is inserted through the guide cannula.

A small volume of senktide solution is infused directly into the MnPO.

Core body temperature and other thermoregulatory parameters (e.g., tail skin temperature

as an indicator of vasodilation) are monitored.

Outcome: These experiments have shown that direct activation of NK3R in the MnPO leads

to a decrease in core body temperature, supporting the role of this pathway in heat

dissipation.

Conclusion
Elinzanetant represents a significant advancement in the non-hormonal treatment of

vasomotor symptoms. Its dual antagonist action on both NK-1 and NK-3 receptors directly

targets the neurobiological basis of VMS in the hypothalamus. By modulating the hyperactivity

of KNDy neurons that occurs with estrogen decline, elinzanetant effectively reduces the

frequency and severity of hot flashes and night sweats, with a rapid onset of action and a

durable effect. The robust data from the OASIS clinical trial program, supported by a strong
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foundation of preclinical research, establishes elinzanetant as a promising therapeutic option

for women experiencing bothersome menopausal symptoms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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